molecular formula C20H22N4O2S2 B11615880 7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11615880
M. Wt: 414.5 g/mol
InChI Key: HLMMDRZVHRZZIB-GDNBJRDFSA-N
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Description

(5Z)-3-METHYL-5-{[7-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core with various substituents, including a piperidine moiety and a pyrido[1,2-a]pyrimidinone ring. This compound is of interest due to its potential pharmacological properties and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-METHYL-5-{[7-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The key steps include:

    Formation of the thiazolidinone core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.

    Introduction of the pyrido[1,2-a]pyrimidinone ring: This step involves the condensation of a suitable pyrimidinone derivative with the thiazolidinone core.

    Attachment of the piperidine moiety: This is usually done through nucleophilic substitution reactions, where the piperidine ring is introduced to the pyrido[1,2-a]pyrimidinone system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrido[1,2-a]pyrimidinone and thiazolidinone rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the piperidine and pyrido[1,2-a]pyrimidinone moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, (5Z)-3-METHYL-5-{[7-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is investigated for its potential pharmacological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone and pyrido[1,2-a]pyrimidinone rings may interact with active sites of enzymes, inhibiting their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-METHYL-5-{[7-METHYL-2-(4-METHYLPIPERIDIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core with a pyrido[1,2-a]pyrimidinone ring and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[7-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O2S2/c1-12-6-8-23(9-7-12)17-14(10-15-19(26)22(3)20(27)28-15)18(25)24-11-13(2)4-5-16(24)21-17/h4-5,10-12H,6-9H2,1-3H3/b15-10-

InChI Key

HLMMDRZVHRZZIB-GDNBJRDFSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C

Origin of Product

United States

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